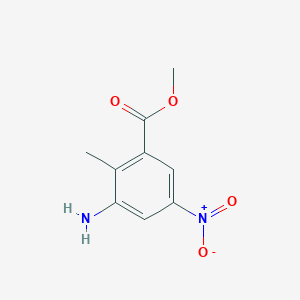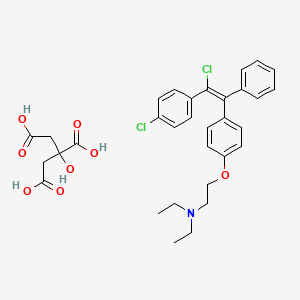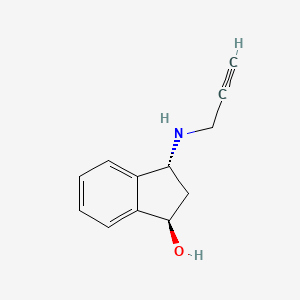![molecular formula C18H17K2O8PS2 B1146759 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate CAS No. 151888-20-9](/img/structure/B1146759.png)
4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate is a complex organophosphorus compound. It is characterized by the presence of sulfonate groups attached to a phenyl ring, which is further connected to a phosphanyl group. This compound is often used in various chemical reactions and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate typically involves the reaction of phenylphosphine with sulfonated benzene derivatives. The process can be summarized as follows:
Starting Materials: Phenylphosphine and sulfonated benzene derivatives.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures (around 80-100°C) to facilitate the formation of the desired product.
Purification: The product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state sulfonates.
Reduction Products: Sulfonic acids.
Substitution Products: Various functionalized phenyl derivatives.
Applications De Recherche Scientifique
4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate binding to specific sites, while the phosphanyl group can participate in coordination with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Bis(4-sulfonatophenyl)phenylphosphine: Similar structure but lacks the hydrate component.
Phenylphosphine: Lacks the sulfonate groups, making it less soluble and reactive.
Sulfonated Benzene Derivatives: Similar functional groups but different core structures.
Uniqueness: 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate is unique due to its combination of sulfonate and phosphanyl groups, which confer distinct solubility, reactivity, and binding properties, making it highly versatile in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O6PS2.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;/h1-13H,(H,19,20,21)(H,22,23,24);1H2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXCHAXWGUQEGC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O7PS2-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849490 |
Source


|
| Record name | 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151888-20-9 |
Source


|
| Record name | 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)


![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B1146698.png)
![3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol](/img/structure/B1146699.png)
